Superior Vasorelaxant Potency Compared to Co-Isolated Analogs
In a head-to-head comparison against three other compounds isolated from the same source, (+)-osbeckic acid demonstrated a significantly more potent vasorelaxant effect. Its EC50 value was 4.1-fold lower than 5-hydroxymethyl-2-furoic acid and 2.4-fold lower than protocatechuic acid [1].
| Evidence Dimension | Vasorelaxant Potency (EC50) |
|---|---|
| Target Compound Data | 887 μM |
| Comparator Or Baseline | 5-hydroxymethyl-2-furoic acid (3610 μM) and protocatechuic acid (2160 μM) |
| Quantified Difference | 4.1-fold more potent than 5-hydroxymethyl-2-furoic acid; 2.4-fold more potent than protocatechuic acid |
| Conditions | 1.0 μM phenylephrine-contracted Sprague-Dawley rat thoracic aorta rings |
Why This Matters
For screening programs aiming to identify vasoactive compounds from natural sources, (+)-osbeckic acid represents the most potent bioactive fraction identified to date, reducing the need for higher concentrations of less active analogs.
- [1] Matsui, T., Kudo, A., Tokuda, S., Matsumoto, K., & Hosoyama, H. (2010). Identification of a new natural vasorelaxatant compound, (+)-osbeckic acid, from rutin-free tartary buckwheat extract. Journal of Agricultural and Food Chemistry, 58(20), 10876–10879. View Source
